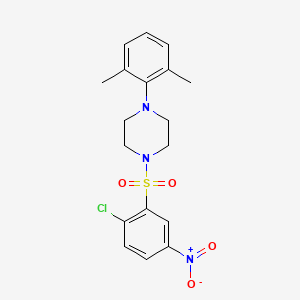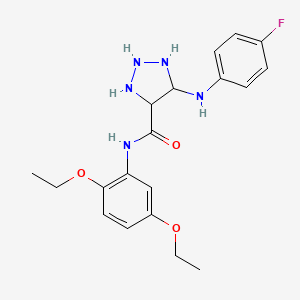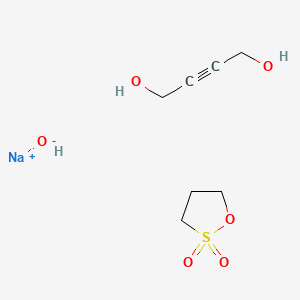
Sodium;but-2-yne-1,4-diol;oxathiolane 2,2-dioxide;hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;but-2-yne-1,4-diol;oxathiolane 2,2-dioxide;hydroxide is a complex chemical compound with a unique structure that combines multiple functional groups. This compound is known for its applications in various industrial processes, particularly in electroplating and as a brightening agent in nickel plating baths .
Preparation Methods
The synthesis of Sodium;but-2-yne-1,4-diol;oxathiolane 2,2-dioxide;hydroxide involves the reaction of but-2-yne-1,4-diol with oxathiolane 2,2-dioxide in the presence of sodium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale reactors and precise control of temperature and pH to optimize yield and purity .
Chemical Reactions Analysis
Sodium;but-2-yne-1,4-diol;oxathiolane 2,2-dioxide;hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
Sodium;but-2-yne-1,4-diol;oxathiolane 2,2-dioxide;hydroxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Mechanism of Action
The mechanism of action of Sodium;but-2-yne-1,4-diol;oxathiolane 2,2-dioxide;hydroxide involves its interaction with various molecular targets. In electroplating, it functions by modifying the surface properties of the metal being plated, leading to a smoother and brighter finish. The compound’s functional groups allow it to interact with metal ions and other components in the plating bath, facilitating the deposition process .
Comparison with Similar Compounds
Sodium;but-2-yne-1,4-diol;oxathiolane 2,2-dioxide;hydroxide can be compared with similar compounds such as:
But-2-yne-1,4-diol: A simpler compound with fewer functional groups, used in similar applications but with different reactivity.
Oxathiolane 2,2-dioxide: Another component of the compound, known for its use in various chemical reactions.
Properties
CAS No. |
90268-78-3 |
|---|---|
Molecular Formula |
C7H13NaO6S |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
sodium;but-2-yne-1,4-diol;oxathiolane 2,2-dioxide;hydroxide |
InChI |
InChI=1S/C4H6O2.C3H6O3S.Na.H2O/c5-3-1-2-4-6;4-7(5)3-1-2-6-7;;/h5-6H,3-4H2;1-3H2;;1H2/q;;+1;/p-1 |
InChI Key |
GTQAZEMBTGFLSB-UHFFFAOYSA-M |
Canonical SMILES |
C1COS(=O)(=O)C1.C(C#CCO)O.[OH-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


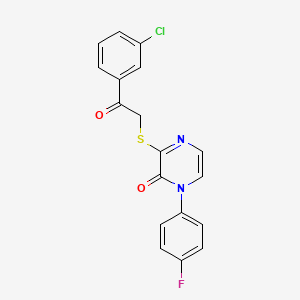
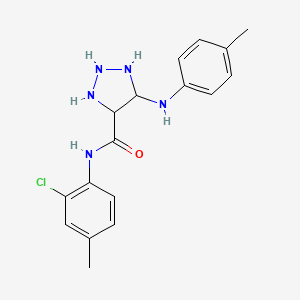
![methyl 5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12344319.png)
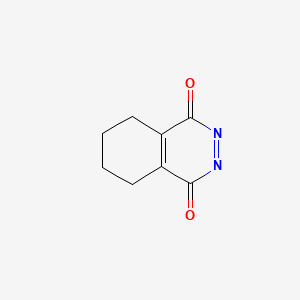
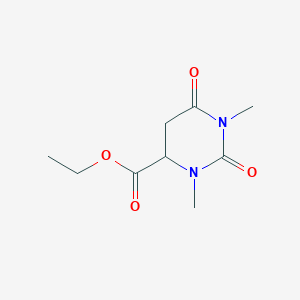
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B12344351.png)
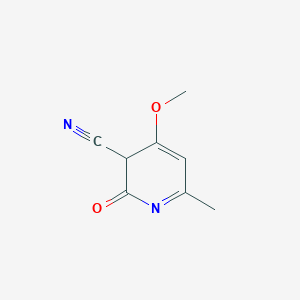

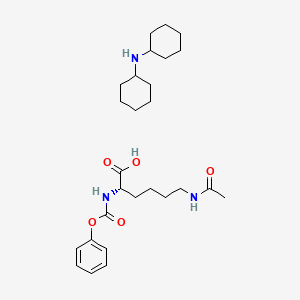

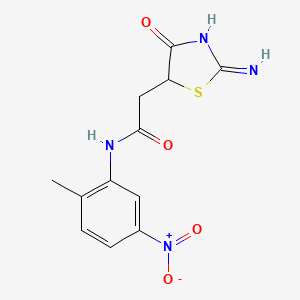
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B12344372.png)
